molecular formula C8H15N B1422791 3-Cyclopropylpiperidine CAS No. 942576-93-4

3-Cyclopropylpiperidine

Cat. No. B1422791
M. Wt: 125.21 g/mol
InChI Key: DNDDMRYQURLRMY-UHFFFAOYSA-N
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Description

3-Cyclopropylpiperidine is a chemical compound with the CAS Number: 942576-93-4 . It has a molecular weight of 125.21 . The IUPAC name for this compound is 3-cyclopropylpiperidine .


Molecular Structure Analysis

The InChI code for 3-Cyclopropylpiperidine is 1S/C8H15N/c1-2-8(6-9-5-1)7-3-4-7/h7-9H,1-6H2 . This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

3-Cyclopropylpiperidine has a molecular weight of 125.21 . Other physical and chemical properties such as density, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

1. Neurological Research and Brain Binding Sites

3-Cyclopropylpiperidine derivatives are studied for their impact on neurological functions and brain binding sites. For instance, compounds like 2-(4-Phenylpiperidino)cyclohexanol (AH5183), a noncompetitive inhibitor of acetylcholine transport, bind specifically to rat forebrain sections. This highlights their potential in neurological research, especially in studying cholinergic nerve terminals (Marien, Parsons, & Altar, 1987).

2. Biosynthesis of Three-Membered Ring Structural Elements

Cyclopropyl groups, such as in 3-Cyclopropylpiperidine, play a crucial role in the biosynthesis of various natural products with diverse pharmacological activities. These compounds, including antibiotics and antitumor agents, often contain three-membered rings like cyclopropane, which are key to their biological activities (Thibodeaux, Chang, & Liu, 2012).

3. Chemical Synthesis and Drug Metabolism

Cyclopropylpiperidine derivatives are significant in chemical synthesis and drug metabolism studies. For example, 4-Aminopiperidines, which are extensively metabolized by cytochrome P450s, provide insights into drug design and metabolism. Understanding their molecular interactions with CYP3A4, for instance, aids in optimizing drug metabolism space (Sun & Scott, 2011).

4. Development of Anticancer Agents

The synthesis of cyclopropyl-containing compounds, like 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, demonstrates their potential in developing anticancer agents. These compounds show promising anticancer activity, particularly against leukemia cell lines (Filatov et al., 2017).

5. Peptide-Based Drug Delivery

Innovative peptide-based carriers for DNA mimic delivery, incorporating cyclopropylpiperidine-like structures, are advancing drug delivery methods. This approach enhances cellular uptake and trafficking of nucleic-acid-based therapeutic molecules, crucial in pharmaceutical research (Morris et al., 2007).

6. Antibacterial Activity

Compounds with a cyclopropylpiperidine structure, such as those used in quinolone antibacterial agents, demonstrate significant in vivo antibacterial activity. Their synthesis and structure-activity relationships provide insights into developing potent antibacterial drugs (Sánchez et al., 1992).

7. Versatility in Drug Molecules

The cyclopropyl fragment, a common feature in drugs like 3-Cyclopropylpiperidine, is increasingly used in drug development. Its distinct structural features contribute to enhancing potency and reducing off-target effects in various therapeutic agents (Talele, 2016).

properties

IUPAC Name

3-cyclopropylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-8(6-9-5-1)7-3-4-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDDMRYQURLRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20708894
Record name 3-Cyclopropylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20708894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylpiperidine

CAS RN

942576-93-4
Record name 3-Cyclopropylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20708894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropylpiperidine
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3-Cyclopropylpiperidine
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3-Cyclopropylpiperidine
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3-Cyclopropylpiperidine
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3-Cyclopropylpiperidine
Reactant of Route 6
3-Cyclopropylpiperidine

Citations

For This Compound
2
Citations
M Balasubramanian - Pyridines: from lab to production, 2013 - books.google.com
… 34 3-Cyclopropylpyridine (27) was hydrogenated to 3-cyclopropylpiperidine hydrochloride (28) in a mixture of MeOH and concentrated aqueous hydrochloric acid in the presence of …
Number of citations: 3 books.google.com
II Vyzir, RT Iminov, A Tverdokhlebov, AA Tolmachev… - …, 2015 - thieme-connect.com
… tert-Butyl 3-Cyclopropylpiperidine-1-carboxylate (10a) … 3-Cyclopropylpiperidine Hydrochloride (2a) …
Number of citations: 2 www.thieme-connect.com

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